3-Isocyanatopropyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanatopropyl prop-2-enoate: is an organic compound with the molecular formula C7H9NO3 . . This compound is characterized by the presence of both an isocyanate group and an ester group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanatopropyl prop-2-enoate typically involves the reaction of 3-aminopropyl prop-2-enoate with phosgene or other carbonylating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous process involving the use of reactors and distillation columns to ensure high purity and yield . The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanatopropyl prop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form and .
Polymerization: The ester group can participate in polymerization reactions to form .
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-aminopropyl prop-2-enoate and carbon dioxide .
Common Reagents and Conditions:
Amines: and for addition reactions.
Radical initiators: for polymerization.
Acids: or for hydrolysis.
Major Products:
Ureas: and from addition reactions.
Polyacrylates: from polymerization.
3-aminopropyl prop-2-enoate: from hydrolysis.
Scientific Research Applications
Chemistry: 3-Isocyanatopropyl prop-2-enoate is used as a building block in the synthesis of various polymers and copolymers . It is also employed in the preparation of functionalized materials with specific properties .
Biology: In biological research, this compound is used to modify biomolecules and surfaces to study their interactions and functions. It is also used in the development of biosensors and bioactive coatings .
Medicine: The compound is explored for its potential in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates .
Industry: this compound is used in the production of adhesives , sealants , and coatings . It is also employed in the manufacture of composite materials and elastomers .
Mechanism of Action
The mechanism of action of 3-Isocyanatopropyl prop-2-enoate involves the reactivity of its isocyanate group and ester group . The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates . The ester group can undergo polymerization and hydrolysis reactions, contributing to the compound’s versatility in various applications .
Comparison with Similar Compounds
Comparison:
- 3-Isocyanatopropyl 2-methylprop-2-enoate has a similar structure but with a methyl group, which can affect its reactivity and applications .
- 3-Isocyanatopropyltriethoxysilane contains a triethoxysilane group, making it more suitable for applications in surface modification and adhesion promotion .
Uniqueness: 3-Isocyanatopropyl prop-2-enoate is unique due to its combination of an isocyanate group and an ester group, providing a balance of reactivity and stability that is valuable in various chemical and industrial processes .
Properties
CAS No. |
119096-71-8 |
---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-isocyanatopropyl prop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-2-7(10)11-5-3-4-8-6-9/h2H,1,3-5H2 |
InChI Key |
ORTCGSWQDZPULK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.